![molecular formula C25H35ClN2O3 B6139219 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its ability to modulate certain cellular processes, making it a promising tool for investigating various biological systems. In
Aplicaciones Científicas De Investigación
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool to study G protein-coupled receptor (GPCR) signaling. GPCRs are a family of proteins that play a critical role in cellular communication and are involved in many physiological processes. By modulating GPCR signaling, 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol can be used to investigate various biological systems, including the nervous system, cardiovascular system, and immune system.
Mecanismo De Acción
The mechanism of action of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol involves the modulation of GPCR signaling. Specifically, this compound acts as a photo-switchable agonist, meaning that it can be activated or deactivated using light. When activated, 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol binds to and activates GPCRs, leading to downstream signaling events. When deactivated, the compound no longer binds to GPCRs and signaling is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol are dependent on the specific GPCR that is being targeted. For example, when this compound is used to activate GPCRs in the nervous system, it can lead to changes in neuronal activity and synaptic plasticity. When used to activate GPCRs in the cardiovascular system, it can lead to changes in heart rate and blood pressure. Overall, the effects of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol are highly specific and can be tailored to the specific research question being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in lab experiments is its specificity. Because this compound can be used to target specific GPCRs, it can be used to investigate highly specific biological processes. Additionally, the photo-switchable nature of this compound allows for precise temporal control over GPCR signaling, which can be useful in studying dynamic cellular processes.
One of the limitations of using 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in lab experiments is its reliance on light. This means that experiments must be carefully designed to ensure that the compound is activated or deactivated at the appropriate time. Additionally, the synthesis of this compound can be challenging and expensive, which may limit its use in some labs.
Direcciones Futuras
There are many future directions for the use of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in scientific research. One area of interest is the use of this compound in studying the role of GPCRs in disease states. By targeting specific GPCRs, researchers may be able to identify new therapeutic targets for a variety of diseases. Additionally, the photo-switchable nature of this compound may be useful in developing new optogenetic tools for studying cellular processes.
Another future direction for the use of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is the development of new synthesis methods. By optimizing the synthesis of this compound, researchers may be able to make it more accessible for use in a wider range of labs. Additionally, new synthesis methods may allow for the development of new derivatives of this compound with improved properties for specific research applications.
Conclusion
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a promising tool for investigating various biological systems. Its ability to modulate GPCR signaling with high specificity and temporal control makes it a valuable asset in scientific research. While there are limitations to its use, the future directions for this compound are vast and exciting. With continued research, 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol may prove to be a valuable tool in understanding and treating a variety of diseases.
Métodos De Síntesis
The synthesis of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol involves several steps. The first step is the synthesis of 5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenol, which is then coupled with 1-(2-bromoethyl)azocane to form 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol. This synthesis method has been optimized and can be performed on a large scale, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-3-[5-[[(3-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O3/c1-30-24-11-10-21(17-27-16-20-8-7-9-22(26)14-20)15-25(24)31-19-23(29)18-28-12-5-3-2-4-6-13-28/h7-11,14-15,23,27,29H,2-6,12-13,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGNJXRTAGVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OCC(CN3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6139136.png)
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)
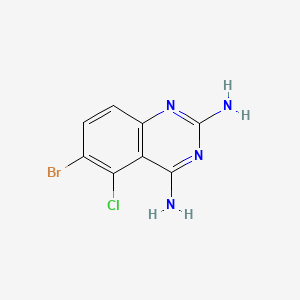
![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)
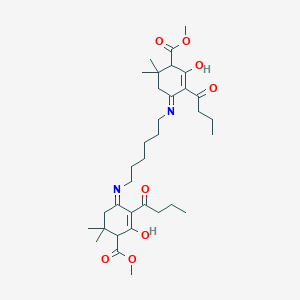
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
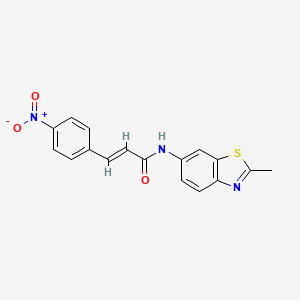
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)
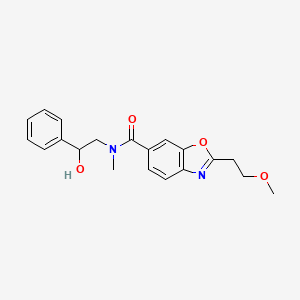
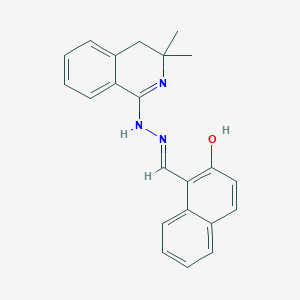
![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6139211.png)